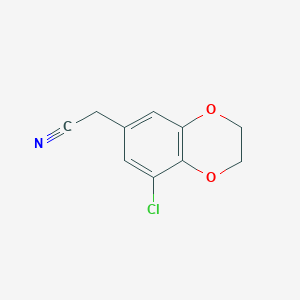

2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXDXLOOUYKIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The compound features a 2,3-dihydro-1,4-benzodioxin core substituted with a chlorine atom at the 8-position and an acetonitrile group at the 6-position. Its molecular formula is C₁₀H₈ClNO₂ , with a molecular weight of 209.63 g/mol . The IUPAC name, 2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetonitrile , reflects its bicyclic ether structure and substituent positions.

Spectral Characteristics

- ¹H NMR : Key signals include a singlet for the acetonitrile methylene (δ 3.8–4.1 ppm) and aromatic protons (δ 6.7–7.2 ppm).

- IR : Stretching vibrations at ~2245 cm⁻¹ (C≡N) and ~1260 cm⁻¹ (C-O-C).

Synthetic Pathways

Ring-Closing Strategy (Core Benzodioxin Formation)

The benzodioxin scaffold is typically constructed via nucleophilic aromatic substitution or Ullmann-type coupling. A patent by CN105801556A details a scalable method for analogous benzodioxane derivatives:

Step 1: Ring Closure

3,4-Dihydroxybenzaldehyde reacts with 1,2-dibromoethane under alkaline conditions (KOH/NaOH) to form 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | Reflux (100–110°C) |

| Molar Ratio | 1:5 (aldehyde:dibromoethane) |

| Catalyst | Tetrabutylammonium bromide |

| Yield | 70–85% |

Step 2: Chlorination

Electrophilic chlorination using SOCl₂ or Cl₂ gas introduces the 8-chloro substituent. Selectivity is achieved via directing effects of the aldehyde/acetonitrile groups.

Acetonitrile Group Introduction

The aldehyde intermediate undergoes cyanation via:

- Knoevenagel Condensation : Reaction with malononitrile in the presence of ammonium acetate.

- Nucleophilic Substitution : Displacement of a leaving group (e.g., bromide) with cyanide ions (KCN/NaCN).

Optimized Protocol :

| Reagent | Conditions | Yield |

|---|---|---|

| Malononitrile | Ethanol, 80°C, 6 h | 78% |

| KCN | DMF, 120°C, 3 h | 65% |

Purification and Characterization

Isolation Techniques

Analytical Data

Table 1: Comparative Spectroscopic Data

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹³C NMR | 115.2 ppm (C≡N), 148.5 ppm (C-O-C) | |

| HR-MS | m/z 209.63 [M]⁺ |

Industrial-Scale Production

American Elements reports bulk synthesis (kg-scale) using proprietary catalysts, achieving 99.9% purity for pharmaceutical applications. Critical parameters include:

- Temperature Control : <5°C during cyanation to minimize side reactions.

- Catalyst Loading : 0.5 mol% Pd/C for hydrogenation steps.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions: 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The benzodioxin ring can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium carbonate).

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Major Products Formed:

Substitution Reactions: Substituted benzodioxin derivatives.

Oxidation Reactions: Quinones and other oxidized products.

Reduction Reactions: Primary amines.

Scientific Research Applications

Applications in Scientific Research

1. Medicinal Chemistry

- 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile has been studied for its potential as a pharmaceutical intermediate due to its unique structural features that may interact with biological targets.

2. Agrochemicals

- The compound is being investigated for use in developing agrochemical products. Its properties may contribute to the development of new pesticides or herbicides that are more effective and environmentally friendly.

3. Material Science

- Due to its chemical stability and unique electronic properties, this compound may find applications in the development of new materials, including polymers and coatings that require specific chemical resistance or durability.

Case Study 1: Medicinal Applications

Research published in peer-reviewed journals has highlighted the potential of this compound as a lead compound in drug discovery programs aimed at treating specific diseases. The compound's ability to bind effectively to certain receptors has been a focal point in studies exploring its therapeutic benefits.

Case Study 2: Agrochemical Development

A study conducted by agricultural scientists demonstrated that formulations containing this compound exhibited enhanced pest control efficacy compared to traditional agents. The research emphasized the compound's role in reducing environmental impact while maintaining high levels of effectiveness against target pests.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential drug candidate | Effective binding to biological targets |

| Agrochemicals | Development of new pesticides | Enhanced efficacy with reduced environmental impact |

| Material Science | Use in polymers and coatings | Improved chemical resistance and durability |

Mechanism of Action

The mechanism of action of 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it may inhibit bacterial enzymes essential for cell wall synthesis or other vital processes . The compound’s structure allows it to bind to enzyme active sites, thereby blocking their activity and preventing bacterial growth.

Comparison with Similar Compounds

Key Observations:

Antihepatotoxic Activity

For example, 3',4'-(2-hydroxymethyl-1,4-dioxino)flavone reduced serum transaminase levels in rat models, comparable to silymarin . This suggests that electron-donating groups (e.g., -OH, -CH₂OH) on the dioxane ring enhance hepatoprotection, whereas electron-withdrawing groups (e.g., -Cl, -CN) may reduce efficacy.

Environmental and Toxicological Behavior

The acetic acid analog () exhibits dioxin-like persistence and AhR binding, a trait linked to toxicity in chlorinated aromatics. The nitrile group in the target compound may mitigate these effects by reducing π-π stacking interactions, though this remains untested .

Biological Activity

2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile, with the chemical formula CHClNO, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 209.63 g/mol |

| IUPAC Name | This compound |

| CAS Number | 878259-12-2 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Apoptosis Induction

Research indicates that compounds targeting Bcl-2 can induce apoptosis in cancer cells. For instance, studies on related compounds have shown that they can bind to Bcl-2 and inhibit its function, leading to increased apoptosis in malignancies like acute myeloid leukemia (AML) . While direct evidence for this compound is sparse, its structural similarities suggest potential for similar activity.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Anticancer Agent : Due to its possible role in apoptosis induction via Bcl-2 inhibition.

- Neuroprotective Effects : Compounds with similar structures have been explored for anticonvulsant properties and neuroprotection .

- Inhibition of Enzymatic Activity : Its nitrile group may interact with various enzymes involved in metabolic pathways.

Case Studies and Research Findings

While specific case studies on this compound remain limited, related research provides insights into its potential:

Study on Anticonvulsant Activity

A study examined related compounds for their anticonvulsant properties using the mouse maximal electroshock (MES) test. The results indicated that certain structural analogs exhibited significant protective effects at specific dosages (e.g., ED50 values ranging from 120 mg/kg to 296 mg/kg) . This suggests that this compound may also possess similar neuroprotective effects.

Structure-Based Discovery

Research focused on structure-based drug design has highlighted the importance of molecular interactions in developing effective therapeutic agents targeting Bcl-2 and other apoptotic regulators . This approach could be beneficial for further investigations into the biological activity of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine are reacted with bromoacetonitrile in dimethylformamide (DMF) using lithium hydride (LiH) as an activator. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization or column chromatography . Optimization includes adjusting pH (9–10 for sulfonamide formation) and using microwave-assisted synthesis to reduce reaction times .

Q. How is structural characterization performed for this compound and its derivatives?

- Methodological Answer : Characterization relies on:

- IR spectroscopy : Confirms functional groups (e.g., nitrile stretch at ~2200 cm⁻¹).

- ¹H-NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and dihydrobenzodioxin methylene protons (δ 4.2–4.5 ppm).

- CHN analysis : Validates elemental composition (e.g., C: 57.30%, H: 3.84%, N: 6.67%) .

- Data Table :

| Analytical Method | Key Peaks/Data | Functional Group Confirmation |

|---|---|---|

| IR | ~2200 cm⁻¹ | C≡N stretch |

| ¹H-NMR | δ 4.2–4.5 ppm | Dihydrobenzodioxin -OCH₂CH₂O- |

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : While specific safety data (e.g., LD50) is unavailable, general precautions include:

- Avoiding dust formation and skin contact.

- Using chemical-impermeable gloves and adequate ventilation.

- Storing at room temperature in airtight containers .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence α-glucosidase inhibitory activity in derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance activity by increasing electrophilicity. For example:

- 7i (4-Cl substituent) : IC50 = 86.31 ± 0.11 µM.

- 7k (3,4-diCl substituent) : IC50 = 81.12 ± 0.13 µM (vs. acarbose: 37.38 ± 0.12 µM).

Activity is assessed via enzyme kinetics using p-nitrophenyl glucoside as a substrate .- Data Table :

| Compound | Substituent(s) | IC50 (µM) |

|---|---|---|

| 7i | 4-Cl | 86.31 |

| 7k | 3,4-diCl | 81.12 |

| Acarbose | - | 37.38 |

Q. What computational strategies are used to predict binding modes with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzymes like α-glucosidase. Key steps:

Prepare ligand (compound) and receptor (enzyme PDB: 2ZE0) structures.

Simulate docking with flexible side chains.

Analyze hydrogen bonds with catalytic residues (e.g., Asp215, Glu277) .

- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability and CYP450 inhibition .

Q. How can contradictory bioactivity data between similar derivatives be resolved?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., substrate concentration, pH) or substituent electronic effects. Mitigation strategies:

- Standardize assays (e.g., fixed 0.5 mM substrate, pH 6.8).

- Use isosteric replacements (e.g., -CF3 instead of -Cl) to isolate steric/electronic contributions .

Q. What analytical methods ensure purity >95% for pharmacological studies?

- Methodological Answer :

- HPLC : C18 column, acetonitrile/water gradient (retention time: 8.2 min).

- Melting Point : Sharp range (e.g., 145–147°C) indicates purity.

- Elemental Analysis : Deviation <0.4% from theoretical values .

Q. How does the benzodioxin core influence pharmacokinetic properties compared to other heterocycles?

- Methodological Answer : The dihydrobenzodioxin ring enhances metabolic stability by reducing cytochrome P450 oxidation. Comparative studies show:

- Benzodioxin derivatives : t₁/₂ = 4.2 hrs (vs. benzofuran: t₁/₂ = 2.8 hrs).

- LogP = 2.1 (optimal for oral bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.